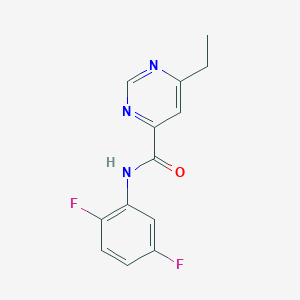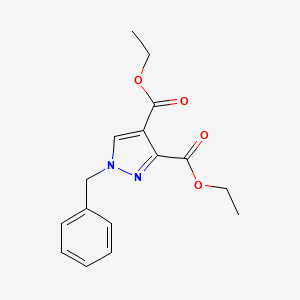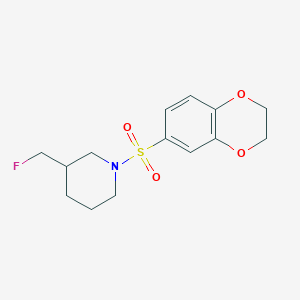![molecular formula C10H8F3N5 B12236231 N-[(pyrazin-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12236231.png)
N-[(pyrazin-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(pyrazin-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic compound that features both pyrazine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyrazin-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine typically involves the reaction of pyrazine derivatives with pyrimidine derivatives under specific conditions. One common method involves the use of a nucleophilic substitution reaction where a pyrazine derivative reacts with a pyrimidine derivative in the presence of a base. The reaction conditions often include solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(pyrazin-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(pyrazin-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(pyrazin-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity and use in the development of therapeutic agents.
Uniqueness
N-[(pyrazin-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine is unique due to its combination of pyrazine and pyrimidine rings, which confer distinct chemical properties and potential biological activities. Its trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8F3N5 |
|---|---|
Molecular Weight |
255.20 g/mol |
IUPAC Name |
N-(pyrazin-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)8-3-9(18-6-17-8)16-5-7-4-14-1-2-15-7/h1-4,6H,5H2,(H,16,17,18) |
InChI Key |
ZMWZOASDWIEZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CNC2=NC=NC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-bromophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12236155.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12236159.png)
![2-Benzyl-5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12236162.png)
![5-Ethyl-2,4-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12236169.png)
![6-methyl-N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B12236178.png)
![2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B12236179.png)

![5-cyclopropyl-N-[(2-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12236183.png)

![2-(ethanesulfonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12236205.png)
![2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine](/img/structure/B12236212.png)

![1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B12236218.png)
![4-cyclopropyl-1-methyl-3-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12236237.png)
